Hexakis(bromomethyl)benzene
Overview
Description
Hexakis(bromomethyl)benzene is an organic compound with the molecular formula C6(CH2Br)6. It is a derivative of benzene where each hydrogen atom on the benzene ring is replaced by a bromomethyl group. This compound is known for its high reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexakis(bromomethyl)benzene can be synthesized through the exhaustive bromomethylation of mesitylene (1,3,5-trimethylbenzene) followed by bromination. The reaction typically involves the use of formaldehyde and hydrobromic acid in the presence of a catalyst such as zinc bromide. The reaction conditions are carefully controlled to ensure high purity and yield of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods but on a larger scale. Industrial processes would likely involve optimized reaction conditions and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Hexakis(bromomethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form hexakis(methyl)benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include hexakis(azidomethyl)benzene, hexakis(thiomethyl)benzene, and hexakis(alkoxymethyl)benzene.
Oxidation: Products include hexakis(carboxymethyl)benzene and hexakis(formyl)benzene.
Reduction: The major product is hexakis(methyl)benzene.
Scientific Research Applications
Hexakis(bromomethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and diagnostic agents.
Industry: This compound is used in the production of flame retardants, resins, and specialty chemicals
Mechanism of Action
The mechanism of action of hexakis(bromomethyl)benzene primarily involves its reactivity towards nucleophiles. The bromine atoms act as leaving groups, allowing the introduction of various functional groups onto the benzene ring. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives with different properties and applications.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(bromomethyl)benzene
- 1,2,4,5-Tetrakis(bromomethyl)benzene
- 2,4,6-Tris(bromomethyl)mesitylene
Uniqueness
Hexakis(bromomethyl)benzene is unique due to the presence of six bromomethyl groups, which provides a high degree of reactivity and versatility in chemical synthesis. Compared to its analogs with fewer bromomethyl groups, this compound offers more sites for functionalization, making it a valuable compound for creating highly substituted benzene derivatives .
Properties
IUPAC Name |
1,2,3,4,5,6-hexakis(bromomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br6/c13-1-7-8(2-14)10(4-16)12(6-18)11(5-17)9(7)3-15/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOUCILNLRXRTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1CBr)CBr)CBr)CBr)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184927 | |
Record name | Hexakis(bromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3095-73-6 | |
Record name | Hexakis(bromomethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3095-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexakis(bromomethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003095736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexakis(bromomethyl)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexakis(bromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexakis(bromomethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAKIS(BROMOMETHYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L5YE6ET3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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